molecular formula C12H7F2NO3 B8440820 2-(3,5-Difluoro-phenoxy)-nicotinic acid

2-(3,5-Difluoro-phenoxy)-nicotinic acid

カタログ番号: B8440820
分子量: 251.18 g/mol
InChIキー: QXRVEHBCXCSMKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-Difluoro-phenoxy)-nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by a 3,5-difluorophenoxy substituent at the 2-position of the nicotinic acid scaffold.

特性

分子式

C12H7F2NO3

分子量

251.18 g/mol

IUPAC名

2-(3,5-difluorophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7F2NO3/c13-7-4-8(14)6-9(5-7)18-11-10(12(16)17)2-1-3-15-11/h1-6H,(H,16,17)

InChIキー

QXRVEHBCXCSMKT-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(N=C1)OC2=CC(=CC(=C2)F)F)C(=O)O

製品の起源

United States

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Analogues

Nicotinic Acid (Pyridine-3-carboxylic acid)
  • Structure: Lacks the 3,5-difluorophenoxy group; hydroxyl group at the 3-position.
  • Pharmacological Role : Lowers serum phosphorus in dialysis patients by inhibiting sodium-dependent phosphate transporters .
  • Lipid Effects : Increases HDL (63%) and reduces triglycerides (26%) via nicotinic acid receptor activation .
  • Safety : Associated with gastrointestinal side effects (e.g., 8% diarrhea incidence) and transient efficacy beyond 24 weeks .
5-(2-Furyl)nicotinic Acid
  • Structure: Substitutes the 3,5-difluorophenoxy group with a furyl ring at the 5-position.
  • Physical Properties : Molecular weight 189.16 g/mol, melting point 261–263°C .
  • Functional Implications : The furyl group may alter electronic properties and binding affinity compared to halogenated analogs, though pharmacological data are unavailable.
Nicotinamide (Vitamin B3)
  • Structure : Amide derivative of nicotinic acid.
  • Efficacy : Similar phosphorus-lowering effects but lacks lipid-modifying benefits .
  • Safety : Better gastrointestinal tolerance than nicotinic acid but may induce insulin resistance .

Pharmacological Comparison

Efficacy in Hyperphosphatemia Management
  • Nicotinic Acid Derivatives : Show significant serum phosphorus reduction at 4 weeks (SMD: 0.68) and 8 weeks (SMD: 1.05), but efficacy diminishes by 24 weeks .
  • 2-(3,5-Difluoro-phenoxy)-nicotinic Acid: The difluoro substitution may enhance potency or duration of action due to increased lipophilicity and metabolic stability, though clinical data are needed .
Lipid-Modifying Effects
  • Nicotinic Acid : Increases HDL (63%) and reduces triglycerides (26%) via receptor-mediated mechanisms .

Chemical Stability and Reactivity

  • Furyl-Substituted Analogs : May exhibit different degradation pathways due to the electron-rich furan ring .

Data Tables

Table 1: Structural and Pharmacological Comparison of Nicotinic Acid Derivatives

Compound Substituent Molecular Weight (g/mol) Key Pharmacological Effects Common Side Effects
Nicotinic Acid -OH at 3-position 123.11 ↓ Serum phosphorus, ↑ HDL, ↓ triglycerides Diarrhea (8%)
2-(3,5-Difluoro-phenoxy)-nicotinic Acid 3,5-difluorophenoxy at 2-position 265.18 (estimated) Hypothesized enhanced efficacy/stability Unknown (requires studies)
5-(2-Furyl)nicotinic Acid 2-furyl at 5-position 189.16 Unknown Not reported
Nicotinamide -CONH2 at 3-position 122.12 ↓ Serum phosphorus (no lipid effects) Insulin resistance risk

Table 2: Efficacy of Nicotinic Acid Derivatives Over Time (Meta-Analysis Data)

Treatment Duration Standardized Mean Difference (SMD) 95% CI P-value
4 weeks 0.68 0.40–0.97 0.000
8 weeks 1.05 0.68–1.42 0.000
24 weeks Not significant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。